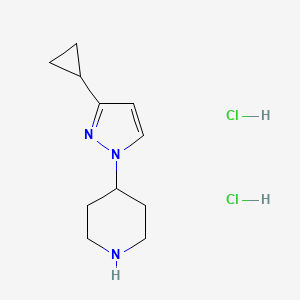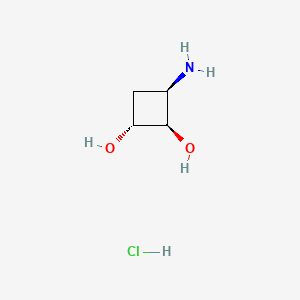
rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride: is a chiral compound with significant interest in various scientific fields. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is known for its unique structural features, including a cyclobutane ring with amino and hydroxyl groups, making it a valuable building block in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or ring-closing metathesis.
Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. For example, hydroxylation can be achieved using osmium tetroxide, while the amino group can be introduced via reductive amination.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups in rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, including amines and alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Amides, esters, or alkylated derivatives.
科学的研究の応用
Chemistry: rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereochemistry in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for designing enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
作用機序
The mechanism of action of rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound’s chiral nature allows it to selectively bind to chiral centers in biological molecules, influencing their function and activity.
類似化合物との比較
- rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride
- rac-(1R,2R,3R)-3-(aminooxy)cyclopentane-1,2-diol hydrochloride
- rac-(1R,2R,3R)-3-(aminooxy)cyclohexane-1,2-diol hydrochloride
Uniqueness: rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity. Additionally, its specific functional groups allow for diverse chemical modifications, enhancing its versatility in research and industrial applications.
特性
分子式 |
C4H10ClNO2 |
|---|---|
分子量 |
139.58 g/mol |
IUPAC名 |
(1R,2R,3R)-3-aminocyclobutane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c5-2-1-3(6)4(2)7;/h2-4,6-7H,1,5H2;1H/t2-,3-,4-;/m1./s1 |
InChIキー |
XZWCAWNJBCRZIU-WPFDICAFSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H]1O)O)N.Cl |
正規SMILES |
C1C(C(C1O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


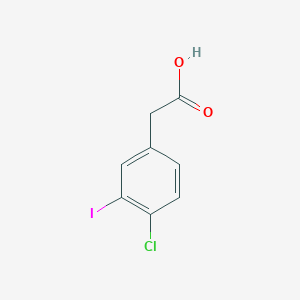
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid](/img/structure/B13460088.png)
![(2-ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B13460093.png)
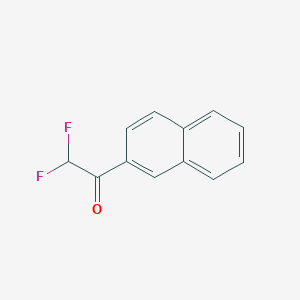
![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)
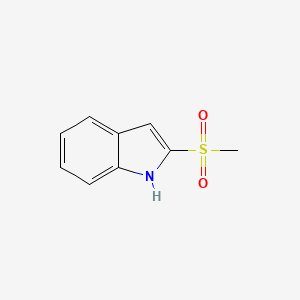
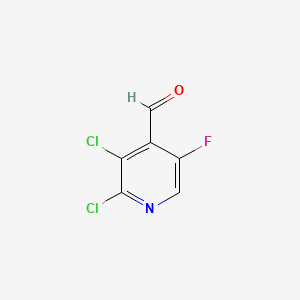
![n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
![1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13460125.png)
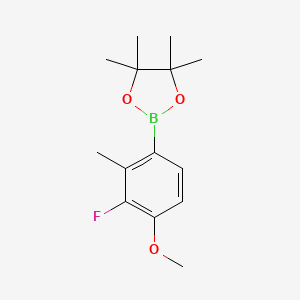

![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
